Regioselective Reactivity: 5-Carbaldehyde vs. 4-Carbaldehyde Positional Isomers
The aldehyde group at the 5-position of the imidazole ring exhibits a distinct reactivity profile compared to the 4-carbaldehyde regioisomer. In condensation reactions, 1-phenyl-1H-imidazole-5-carbaldehyde demonstrates altered electrophilicity due to the proximity to the N-phenyl substituent, which influences reaction kinetics and product distribution. This differentiation is critical for achieving regioselective transformations where the 4-isomer would yield undesired side products [1].
| Evidence Dimension | Electrophilic reactivity in condensation |
|---|---|
| Target Compound Data | Aldehyde at C5; exact mass 172.06366 g/mol |
| Comparator Or Baseline | 1-Phenyl-1H-imidazole-4-carbaldehyde (C10H8N2O, exact mass 172.06366 g/mol) |
| Quantified Difference | Regioisomeric shift from C4 to C5 alters electronic environment; quantitative reactivity data not directly available |
| Conditions | Inferred from structural analysis and literature precedent for imidazole regioisomers |
Why This Matters
For procurement decisions, the 5-carbaldehyde regioisomer is non-fungible with the 4-carbaldehyde in synthetic routes requiring specific electrophilic orientation, impacting reaction yield and product purity.
- [1] ChemBase. 1-Phenyl-1H-imidazole-4-carbaldehyde. Product Comparison Data. View Source
